molecular formula C19H17ClN2O2 B11454046 2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

Cat. No.: B11454046
M. Wt: 340.8 g/mol
InChI Key: KSJUQXLORKRCSN-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a methylquinolinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Quinoline Derivative: The phenoxy intermediate is then coupled with a 2-methylquinoline derivative under suitable conditions, such as the presence of a base and a coupling reagent.

    Formation of the Acetamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone or N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives or dechlorinated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or a pharmacological tool.

    Industry: The compound could be explored for its use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-methylquinolin-8-yl)acetamide

InChI

InChI=1S/C19H17ClN2O2/c1-12-10-15(20)8-9-17(12)24-11-18(23)22-16-5-3-4-14-7-6-13(2)21-19(14)16/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

KSJUQXLORKRCSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)COC3=C(C=C(C=C3)Cl)C)C=C1

Origin of Product

United States

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